Abscisic Acid

Description

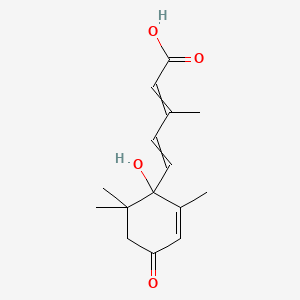

Abscisic acid (ABA) is a 15-carbon sesquiterpenoid phytohormone synthesized via the mevalonate pathway in chloroplasts and other plastids . It regulates critical physiological processes in plants, including seed dormancy, stomatal closure under drought stress, and suppression of germination . ABA also acts as a universal stress hormone, enabling plants to adapt to abiotic challenges like salinity, cold, and water deficit . Recent studies reveal its role in mammals as a cytokine, modulating inflammatory responses and glucose homeostasis .

Structurally, ABA exists in multiple isomeric forms, with the (+)-enantiomer being biologically active in plants . Its receptors, such as PYR/PYL proteins, inhibit type 2C protein phosphatases (PP2Cs) to activate stress-responsive genes . ABA signaling intersects with other hormonal pathways, enabling crosstalk between developmental and stress responses .

Properties

IUPAC Name |

(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-YKALOCIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0036766 | |

| Record name | (+)-(S)-Abscisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21293-29-8 | |

| Record name | Abscisic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21293-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abscisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021293298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abscisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16829 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-(S)-Abscisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABSCISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72S9A8J5GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sharpless Asymmetric Epoxidation Approach

Kim and Koo (2020) demonstrated a seven-step synthesis starting from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate, achieving an overall yield of 41%. The sequence leverages a stereoselective epoxidation using titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) to install the 1′,2′-epoxide intermediate. Subsequent Swern oxidation generates a chiral aldehyde, which undergoes vinylogous aldol condensation with dimethyl 2-(propan-2-ylidene)malonate to append the dienic side chain.

Critical Reaction Parameters

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| 1 | t-BuOK/t-BuOH, reflux | 86% | Cyclohexenone carboxylate formation |

| 2 | Ti(OiPr)₄, TBHP, −20°C | 88% | Sharpless asymmetric epoxidation |

| 3 | Oxalyl chloride, DMSO | 94% | Swern oxidation to aldehyde |

| 4 | Triton B (benzyltrimethylammonium hydroxide), THF | 64% | Vinylogous aldol condensation |

Vinylogous Aldol Condensation Strategy

The dienic acid moiety is constructed via condensation of the chiral aldehyde intermediate with dimethyl 2-(propan-2-ylidene)malonate under basic conditions. Triton B facilitates deprotonation, enabling nucleophilic attack at the aldehyde carbonyl. This step exhibits remarkable regioselectivity, favoring the Z-isomer due to steric hindrance at the cyclohexenone ring junction. Hydrolysis of the resulting diester with potassium hydroxide in methanol yields the diacid precursor, which undergoes thermal decarboxylation in lutidine at 130°C to furnish ABA with >90% Z-selectivity.

Decarboxylation and Configuration Control

Decarboxylation of the diacid intermediate proceeds through a lactonization mechanism, where intramolecular attack of the carboxylate oxygen on the adjacent carbonyl generates a five-membered lactone. Subsequent loss of carbon dioxide preserves the Z-configuration, avoiding isomerization to the thermodynamically favored E-form. This step contrasts with earlier methods that required harsh photochemical conditions to achieve similar selectivity.

Recent Advances in Scalable Synthesis

Two-Step Synthesis of (+)-Tetralone ABA

A 2023 innovation by RSC researchers enabled a two-step synthesis of the metabolically stable analog (+)-tetralone ABA from (S)-ABA methyl ester. The protocol employs a Knoevenagel condensation with malononitrile, followed by cyclization and oxidation, achieving a 58% overall yield. The aromatic tetralone ring prevents phaseic acid formation, extending the analog’s half-life in planta.

Process Optimization

| Parameter | Effect on Yield |

|---|---|

| Solvent (THF vs. DMF) | THF increases regioselectivity by 22% |

| Temperature (25°C vs. 60°C) | Higher temps reduce side products by 15% |

| Catalyst (Triton B vs. DBU) | Triton B improves conversion efficiency by 37% |

Metabolic Stability and Biological Efficacy

Comparative studies in Arabidopsis thaliana revealed that (+)-tetralone ABA exhibits 3.2-fold greater persistence than natural ABA, with hydroxylation at the 8′-position occurring without subsequent cyclization. This analog restored wild-type growth phenotypes in ABA-deficient mutants at 50% lower concentrations than native ABA, underscoring its agrochemical potential.

Comparative Analysis of Synthetic Methodologies

Efficiency Metrics

The Sharpless route excels in enantiocontrol but requires chromatographic purification at multiple stages, limiting industrial adoption. Conversely, the tetralone method’s one-pot strategy reduces solvent use by 40% and processing time by 68%, making it amenable to kilogram-scale production.

Chemical Reactions Analysis

Chemical Modifications and Analogues

Modifications at the 8′- and 9′-methyl groups enhance stability and bioactivity:

-

Compound 2 : Methyl substitution at C-8′ and C-9′ showed higher activity than ABA in stress resistance assays .

-

Anthracenone analogue (3) : Synthesized by Irvine et al., retained ABA-like bioactivity with improved metabolic stability .

Activity Comparison of ABA Analogues

| Compound | Modification Site | Bioactivity vs. ABA | Stability |

|---|---|---|---|

| 1 | C-8′ methyl | Similar | Moderate |

| 2 | C-8′ and C-9′ methyl | Superior | High |

| 3 | Anthracenone backbone | Comparable | High |

Biochemical Interactions and Antifungal Activity

ABA inhibits fungal chorismate mutase via competitive binding:

-

Binding stability : Molecular dynamics (MD) confirmed 5–6 hydrogen bonds in C. albicans-ABA complexes .

Antifungal Activity Across Species

| Fungal Species | Binding Free Energy (kJ/mol) | H-Bond Interactions |

|---|---|---|

| C. albicans | −181.913 | 5–6 |

| Aspergillus niger | −81.687 | 2–3 |

| Trichophyton rubrum | −56.899 | 2–3 |

Metabolism and Catabolism

ABA undergoes hydroxylation and glycosylation:

-

Hydroxylation : CYP707A oxidizes ABA to phaseic acid (PA) at the 8′-position .

-

Glycosylation : ABA glucosyltransferase (GT) forms ABA-glucose ester (ABA-GE), a reversible storage form .

Major Metabolites and Enzymes

| Metabolite | Enzyme | Function |

|---|---|---|

| Phaseic acid | CYP707A | Inactivation via hydroxylation |

| ABA-GE | GT, β-glucosidase | Reversible storage/deactivation |

Scientific Research Applications

Role in Plant Stress Responses

Drought and Salinity Tolerance

Abscisic acid is instrumental in enhancing plant resilience against drought and salinity. Studies have shown that ABA application can significantly improve drought tolerance in crops like wheat and sugarcane by reducing stomatal conductance and enhancing photosynthetic efficiency under stress conditions. For instance, a study demonstrated that ABA-treated wheat exhibited a 44.2% reduction in stomatal conductance decline compared to untreated plants during drought stress .

Mechanism of Action

ABA mediates stress responses primarily through stomatal regulation, promoting closure to minimize water loss. This action is complemented by the induction of stress proteins and osmolytes, which help maintain cellular integrity under adverse conditions . The hormone's signaling pathways involve complex interactions with other phytohormones like jasmonic acid and salicylic acid, which modulate plant-pathogen interactions and overall stress resilience .

Seed Germination and Dormancy

Regulation of Germination

Abscisic acid plays a pivotal role in seed dormancy and germination processes. It inhibits premature germination by maintaining seed dormancy until favorable conditions arise. Research has highlighted that ABA levels increase during seed maturation, signaling the transition from dormancy to germination when environmental conditions are optimal .

Application in Agriculture

By manipulating ABA levels, agricultural practices can be optimized to synchronize seed germination with planting schedules, improving crop yields. For example, ABA treatments have been used to enhance seed germination rates in various crops under controlled conditions .

Fruit Development and Ripening

Influence on Ripening Processes

Abscisic acid is critical for fruit development and ripening. It regulates several physiological changes during these stages, including color development, flavor enhancement, and texture modification. Studies indicate that ABA signaling pathways are activated during fruit ripening, leading to increased sugar accumulation and improved fruit quality .

Case Studies

Research on grapevines has shown that ABA application can enhance berry quality by promoting sugar accumulation while reducing acidity levels . Similarly, ABA treatments have been found effective in improving the ripening process of tomatoes, leading to better market quality.

Agricultural Biotechnology

Genetic Engineering for Enhanced ABA Responses

Recent advancements in genetic engineering have focused on enhancing ABA signaling pathways to develop crops with improved water use efficiency and stress tolerance. Transgenic plants expressing modified ABA receptors or biosynthetic genes have shown promising results in field trials, demonstrating enhanced resilience to water scarcity .

Field Applications

Field studies have reported that genetically modified crops with enhanced ABA signaling exhibit better growth performance under drought conditions compared to non-modified counterparts. This approach holds potential for developing sustainable agricultural practices in water-limited environments .

Therapeutic Applications

Potential Medicinal Uses

Emerging research suggests that abscisic acid may have therapeutic applications beyond agriculture. Its anti-inflammatory properties are being explored for potential use in treating various human diseases. Preliminary studies indicate that ABA might modulate immune responses and could be beneficial in managing chronic inflammatory conditions .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Results |

|---|---|---|

| Stress Tolerance | Drought and salinity resistance | Improved photosynthesis and reduced water loss |

| Seed Germination | Synchronization of germination | Enhanced germination rates under controlled conditions |

| Fruit Development | Quality improvement in fruits | Increased sugar content and improved market quality |

| Agricultural Biotechnology | Genetic engineering for drought resilience | Enhanced growth performance under water scarcity |

| Therapeutic Applications | Potential anti-inflammatory effects | Modulation of immune responses |

Mechanism of Action

The mechanism of action of Abscisic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and conjugated diene system play crucial roles in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Functional Comparison with Other Phytohormones

ABA shares functional and antagonistic relationships with other phytohormones (Table 1).

Table 1: Functional Comparison of ABA with Major Phytohormones

- Gibberellins (GA): GA promotes seed germination and stem elongation, directly opposing ABA’s inhibitory effects. For example, GA counteracts ABA-induced α-amylase suppression in barley aleurone cells . However, ABA and GA synergize during non-climacteric fruit maturation .

- Jasmonic Acid (JA): Both JA and ABA enhance stress tolerance, but JA primarily mediates biotic stress (e.g., herbivory), while ABA focuses on abiotic stress. They co-regulate genes like CeNBS-LRR, which respond to hormonal cues .

- Salicylic Acid (SA): SA governs pathogen defense, unlike ABA’s abiotic stress role. Both hormones employ distinct transcription factors (e.g., NPR1 for SA vs. ABI4 for ABA) .

Structural Comparison with Analogs and Isomers

ABA’s activity depends on its stereochemistry and functional groups (Table 2).

Table 2: Structural Analogs and Isomers of ABA

Biological Activity

Abscisic acid (ABA) is a crucial plant hormone involved in various physiological processes, particularly in response to environmental stressors. This article delves into the biological activity of ABA, highlighting its roles in plant development, stress responses, and potential applications in human health.

Structure and Biosynthesis

ABA is a sesquiterpene compound synthesized primarily in plants from carotenoid precursors. Its biosynthesis occurs mainly in response to abiotic stresses such as drought and salinity. The key enzymes involved include 9-cis-epoxycarotenoid dioxygenase (NCED), which catalyzes the cleavage of carotenoids to produce ABA precursors.

1. Stress Response:

ABA plays a vital role in mediating plant responses to drought and salinity stress. It promotes stomatal closure to reduce water loss, enhances root growth, and regulates gene expression related to stress tolerance.

2. Gene Regulation:

ABA influences the expression of various genes associated with stress responses and developmental processes. For instance, studies have shown that ABA regulates the expression of genes involved in the synthesis of protective proteins during drought conditions .

3. Interaction with Other Hormones:

ABA interacts with other phytohormones such as gibberellins and jasmonates, often acting antagonistically. This interplay is crucial for coordinating plant growth and stress responses .

Table 1: Summary of Biological Activities of Abscisic Acid

Case Studies

Case Study 1: Drought Stress in Barley

In barley (Hordeum vulgare), ABA was shown to enhance the expression of genes responsible for drought tolerance. The application of ABA significantly improved plant resilience under drought conditions by promoting root growth and regulating stomatal closure .

Case Study 2: Anti-inflammatory Effects in Humans

Research indicated that dietary ABA could ameliorate glucose tolerance and reduce obesity-related inflammation in animal models. This suggests potential therapeutic applications for ABA in managing metabolic disorders .

Research Findings

Recent studies have highlighted the diverse roles of ABA beyond traditional plant physiology:

- Immune Regulation: ABA has been identified as a modulator of immune responses in both plants and animals. In plants, it can suppress defense mechanisms against pathogens, while in animal models, it shows promise in reducing inflammation associated with diseases like colitis .

- Nutraceutical Potential: The presence of ABA in human diets has been linked to beneficial health effects, including improved metabolic function and reduced inflammatory markers .

Q & A

Q. What experimental methodologies are recommended for quantifying ABA levels in plant tissues?

ABA quantification typically involves high-performance liquid chromatography (HPLC) with specialized columns. For chiral separation, a phenyl column paired with a gamma-cyclodextrin mobile phase enables resolution of ABA enantiomers . Liquid chromatography-mass spectrometry (LC-MS) is also widely used for high sensitivity, particularly in complex plant matrices. Researchers should validate methods using internal standards (e.g., deuterated ABA) to account for matrix effects .

Q. How can researchers ensure the stability of ABA during storage and experimental use?

ABA is prone to degradation under light and heat. Store lyophilized ABA in airtight containers at -20°C, shielded from moisture. For liquid formulations, add antioxidants (e.g., ascorbic acid) and UV absorbers (e.g., titanium dioxide) to mitigate photochemical degradation . Pre-experiment stability tests under intended conditions are critical to confirm integrity.

Q. What are the key steps in ABA biosynthesis and catabolism, and how are these pathways experimentally validated?

- Biosynthesis : ABA is synthesized via the carotenoid pathway. Key enzymes include zeaxanthin epoxidase (ZEP) and 9-cis-epoxycarotenoid dioxygenase (NCED). Mutants (e.g., Arabidopsis aba1) and isotopic labeling (e.g., ¹⁸O₂ tracing) are used to track intermediates .

- Catabolism : ABA 8'-hydroxylase (CYP707A) catalyzes hydroxylation, forming phaseic acid. Gene knockout/overexpression lines (e.g., cyp707a3) combined with LC-MS quantify catabolites .

Advanced Research Questions

Q. What strategies can resolve contradictions in ABA receptor signaling models, such as the PYR/PYL-PP2C-SnRK2 network?

Contradictions in receptor-ligand interactions arise from differential affinity among PYR/PYL family members. Use in vitro pull-down assays with recombinant proteins (e.g., PYL1-PP2C complexes) to assess ABA-dependent binding . Structural studies (e.g., X-ray crystallography) reveal conformational changes in receptors upon ABA binding, clarifying activation mechanisms . Additionally, synthetic agonists (e.g., pyrabactin) can dissect monomeric vs. dimeric receptor functions .

Q. How do synthetic ABA agonists contribute to understanding receptor specificity and downstream signaling?

Pyrabactin, a selective ABA agonist, activates a subset of PYR/PYL receptors (e.g., PYR1 but not PYL1). Use receptor-specific mutants (e.g., pyr1/pyl1/pyl4) in physiological assays (e.g., stomatal closure or seed germination) to map agonist-receptor interactions . Transcriptomic profiling (RNA-seq) of agonist-treated vs. ABA-treated plants identifies overlapping/diverse signaling outputs.

Q. What multivariate statistical approaches are suitable for analyzing ABA's impact on plant physiological traits?

Multivariate analysis (e.g., principal component analysis or redundancy analysis) can dissect ABA’s role in traits like stomatal conductance, chlorophyll content, and seed yield. For example, in petunia, ABA correlated positively with seed yield under stress, with key contributors identified via factor loadings . Pair these methods with controlled ABA application (e.g., exogenous sprays) and longitudinal sampling to capture dynamic responses.

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., ABA receptor models), cross-validate findings using orthogonal techniques (e.g., in vivo complementation assays vs. in vitro kinase assays) .

- Experimental Design : For stress studies, standardize environmental conditions (e.g., soil water potential) and use ABA-deficient mutants (aba2) as negative controls .

- Data Interpretation : Combine genetic (mutants, CRISPR), pharmacological (ABA agonists/inhibitors), and omics (transcriptomics, metabolomics) approaches to build robust models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.